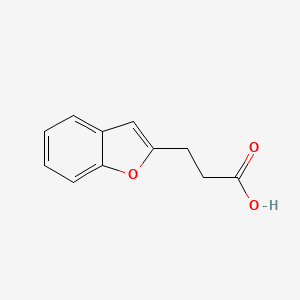
5-methyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)isoxazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It’s significant in the field of drug discovery, and there’s always a need to develop new eco-friendly synthetic strategies .
Molecular Structure Analysis
Isoxazole is a five-membered heterocyclic ring that consists of three carbon atoms and two heteroatoms (one nitrogen atom and one oxygen atom) in consecutive positions .Chemical Reactions Analysis
The coupling reaction of aniline derivatives and isoxazole–Carboxylic acid can be used to synthesize a series of isoxazole–Carboxamide derivatives .Aplicaciones Científicas De Investigación
Quinazoline Antifolate Thymidylate Synthase Inhibitors
Research has explored quinazoline antifolate compounds as inhibitors of thymidylate synthase, a key enzyme in DNA synthesis. These compounds have been tested for their antitumor properties, suggesting a potential application of related compounds in cancer treatment. For instance, modifications to the quinazoline structure have resulted in compounds with enhanced potency in culture, suggesting that structural derivatives could be of interest for developing new antitumor agents (Marsham et al., 1989).
Potent 5-HT1B/1D Antagonists
A series of compounds, including N-piperazinylphenyl biphenylcarboxamides and biphenylsulfonamides, have been synthesized and evaluated as potent and selective 5-HT1B/1D antagonists. These findings underscore the potential therapeutic applications of similar compounds in neurological and psychiatric disorders (Liao et al., 2000).
Protein Kinase Inhibitors in Tumor Progression
Isoquinoline sulfonamide derivatives have been studied for their effects on tumor progression, specifically their ability to inhibit protein kinases involved in cancer cell metastasis. This research highlights the therapeutic potential of isoquinoline derivatives in managing cancer progression and metastasis (Blaya et al., 1998).
Water-soluble Quinazolin-4-one Antitumor Agents
Research on quinazolin-4-one derivatives has aimed at increasing aqueous solubility for in vivo evaluation, leading to compounds with significant cytotoxic activities. This approach to modifying drug-like properties could be relevant for enhancing the pharmacological profile of related chemical entities (Bavetsias et al., 2002).
Synthesis and Cytotoxic Activity of Carboxamide Derivatives
The synthesis of benzimidazo[2,1-a]isoquinolines with carboxamide side chains has been explored, revealing structure-activity relationships and cytotoxic activities against cancer cell lines. This research provides insights into the design of new anticancer agents based on isoquinoline scaffolds (Deady et al., 2000).
Direcciones Futuras
Propiedades
IUPAC Name |
5-methyl-N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c1-3-8-25(22,23)20-7-6-13-4-5-15(10-14(13)11-20)18-17(21)16-9-12(2)24-19-16/h4-5,9-10H,3,6-8,11H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLUAWJNYSLBWQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=NOC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-((2-Chlorophenyl)sulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane](/img/structure/B2449522.png)



![2-(2-(3-(benzo[d]oxazol-2-yl)piperidin-1-yl)-2-oxoethyl)-6-cyclopropylpyridazin-3(2H)-one](/img/structure/B2449530.png)
![(E)-N-Cyclopropyl-4-(dimethylamino)-N-[[4-(1,2,4-triazol-1-yl)phenyl]methyl]but-2-enamide](/img/structure/B2449531.png)


![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2449537.png)

![1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-(4-methoxybenzoyl)piperazine](/img/structure/B2449539.png)

![N-(4-acetylphenyl)-2-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2449542.png)
![4-Methyl-1H-benzo[d]imidazol-2-amine hydrobromide](/img/structure/B2449544.png)
